molecular formula C23H21NO B11545545 4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine

4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11545545
M. Wt: 327.4 g/mol
InChI Key: SRJSURBETCWWPR-BIIKFXOESA-N
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Description

4,4-Diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4,4-diphenyl-2-cyclohexen-1-one with suitable reagents to form the benzoxazine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted benzoxazine derivatives.

Scientific Research Applications

4,4-Diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diphenyl-2-[(1E)-prop-1-en-1-yl]-1,4-dihydro-2H-3,1-benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

4,4-diphenyl-2-[(E)-prop-1-enyl]-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C23H21NO/c1-2-11-22-24-21-17-10-9-16-20(21)23(25-22,18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-17,22,24H,1H3/b11-2+

InChI Key

SRJSURBETCWWPR-BIIKFXOESA-N

Isomeric SMILES

C/C=C/C1NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC=CC1NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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